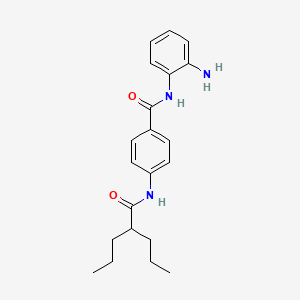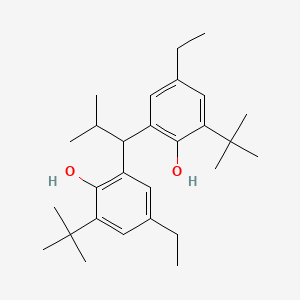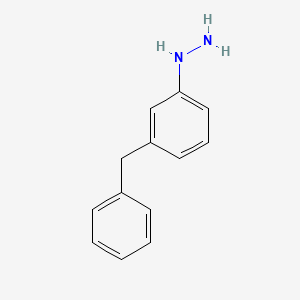![molecular formula C18H21NO2 B12525994 Benzoic acid, 4-[[[2-(1-methylpropyl)phenyl]amino]methyl]- CAS No. 833484-96-1](/img/structure/B12525994.png)
Benzoic acid, 4-[[[2-(1-methylpropyl)phenyl]amino]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-[[[2-(1-methylpropyl)phenyl]amino]methyl]- is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid core with a substituted phenyl group and an amino-methyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-[[[2-(1-methylpropyl)phenyl]amino]methyl]- typically involves a multi-step process. One common method includes a Friedel-Crafts acylation followed by a Clemmensen reduction . The Friedel-Crafts acylation introduces the propyl group to the benzene ring, and the Clemmensen reduction converts the acyl group to an alkyl group.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes and optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary, but they generally follow similar principles to laboratory synthesis, scaled up for mass production.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[[[2-(1-methylpropyl)phenyl]amino]methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into more oxidized forms, often using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzoic acid, 4-[[[2-(1-methylpropyl)phenyl]amino]methyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Benzoic acid, 4-[[[2-(1-methylpropyl)phenyl]amino]methyl]- involves its interaction with specific molecular targets. It is metabolized in the liver, where it is conjugated to glycine and excreted as hippuric acid . This process involves enzymes such as butyrate-CoA ligase and glycine N-acyltransferase .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-(1-methylpropyl)amino-, methyl ester: Similar in structure but with a methyl ester group instead of the amino-methyl linkage.
Benzoic acid, 4-methyl-: A simpler compound with a methyl group directly attached to the benzene ring.
Uniqueness
Benzoic acid, 4-[[[2-(1-methylpropyl)phenyl]amino]methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various applications.
Properties
CAS No. |
833484-96-1 |
|---|---|
Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
4-[(2-butan-2-ylanilino)methyl]benzoic acid |
InChI |
InChI=1S/C18H21NO2/c1-3-13(2)16-6-4-5-7-17(16)19-12-14-8-10-15(11-9-14)18(20)21/h4-11,13,19H,3,12H2,1-2H3,(H,20,21) |
InChI Key |
OFRFXQJYAZOPSL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NCC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


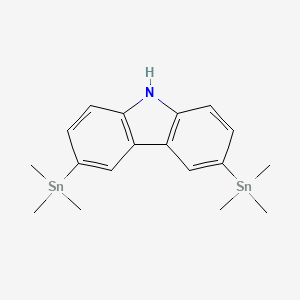
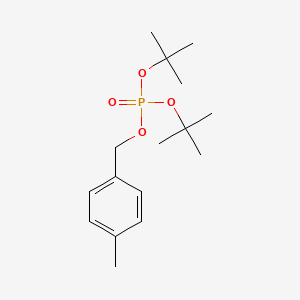
![[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trimethylsilane)](/img/structure/B12525934.png)
![3-[4-(1-Hydroxy-3-oxobutyl)phenyl]-N-(naphthalen-2-yl)propanamide](/img/structure/B12525937.png)
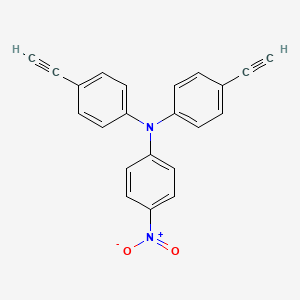
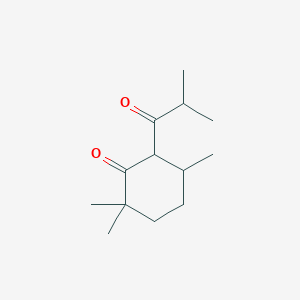
![1-Oxaspiro[5.7]tridecane-2,4-dione](/img/structure/B12525952.png)

acetyl chloride](/img/structure/B12525964.png)
![N~1~-(Naphthalen-1-yl)-N~2~-[(1S)-1-phenylethyl]ethanediamide](/img/structure/B12525974.png)
![2-[4-(Benzyloxy)phenyl]-2-(bromomethyl)-4-methyl-1,3-dioxolane](/img/structure/B12525978.png)
